

Application Notes and Protocols for 5-ROX-SE in Automated DNA Sequencing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B1493965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**) is a bright, amine-reactive fluorescent dye widely employed in automated DNA sequencing. As a member of the rhodamine family of dyes, 5-ROX offers high photostability and a distinct spectral profile, making it a crucial component in multicolor sequencing methodologies, particularly in Sanger chain-termination sequencing. Its succinimidyl ester functional group allows for the covalent labeling of biomolecules containing primary amines, such as amino-modified DNA primers or dideoxynucleotide triphosphates (ddNTPs).

In automated DNA sequencing, 5-ROX is typically used as one of the four fluorescent labels, each corresponding to one of the four DNA bases (A, C, G, T). This enables the simultaneous analysis of all four sequencing reactions in a single capillary, a cornerstone of high-throughput sequencing.

Principle of 5-ROX-SE in Automated DNA Sequencing

The utility of **5-ROX-SE** in automated DNA sequencing is rooted in the Sanger sequencing method. This method involves the enzymatic synthesis of DNA strands of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide.

The core principle involves a cycle sequencing reaction containing:

- A DNA template
- A sequencing primer
- DNA polymerase
- A mixture of deoxynucleotide triphosphates (dNTPs)
- A small concentration of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

When a ddNTP is incorporated into the growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, thus terminating the chain. In a four-dye system, each of the four ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) is labeled with a different fluorescent dye. 5-ROX is commonly used to label one of these ddNTPs.

The resulting mixture contains a collection of DNA fragments of different lengths, each ending with a specific fluorescently labeled base. These fragments are then separated by size using capillary electrophoresis. A laser excites the fluorescent dyes as they pass a detector, and the emitted fluorescence is captured. The spectral properties of 5-ROX allow for its distinct detection from other dyes used in the sequencing reaction. The order of the colored peaks corresponds to the sequence of the DNA template.

Spectral and Chemical Properties of 5-ROX

A summary of the key properties of 5-ROX is presented in the table below.

Property	Value	Reference
Excitation Maximum (Ex)	~575 nm	[1]
Emission Maximum (Em)	~602 nm	[1]
Molecular Weight	631.68 g/mol	[1]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[2]
Reactivity	Primary amines	[2]
Solubility	DMSO, DMF	[1]

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide Primers with 5-ROX-SE

This protocol describes the covalent attachment of **5-ROX-SE** to a DNA primer with a 5' or 3' primary amine modification.

Materials:

- **5-ROX-SE**
- Amine-modified oligonucleotide
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- Nuclease-free water
- Ethanol (100% and 70%)
- 3 M Sodium acetate, pH 5.2

Procedure:

- Prepare **5-ROX-SE** Stock Solution: Dissolve **5-ROX-SE** in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use, as the succinimidyl ester is moisture-sensitive.
- Prepare Oligonucleotide Solution: Resuspend the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 μ g/ μ L.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the **5-ROX-SE** stock solution. A molar excess of the dye (typically 5-15 fold) is recommended to ensure efficient labeling.
 - Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.
- Purification of Labeled Oligonucleotide: Unreacted **5-ROX-SE** must be removed to prevent interference in downstream applications. This can be achieved through several methods, with High-Performance Liquid Chromatography (HPLC) being the most effective for achieving high purity.^[2]
 - a) Ethanol Precipitation (for partial purification):
 - Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.
 - Add 3 volumes of cold 100% ethanol and mix thoroughly.
 - Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
 - Centrifuge at 12,000 x g for 30 minutes at 4°C.
 - Carefully decant the supernatant, which contains the unreacted dye.
 - Wash the pellet with 500 μ L of cold 70% ethanol and centrifuge for 10 minutes at 4°C.
 - Remove the supernatant and air-dry the pellet.
 - Resuspend the labeled oligonucleotide in nuclease-free water.

b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Recommended):

- System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 50% acetonitrile in 0.1 M TEAA over 30 minutes.
- Detection: Monitor the absorbance at 260 nm (for DNA) and ~575 nm (for 5-ROX).
- Procedure:
 1. Dilute the labeling reaction mixture with Mobile Phase A.
 2. Inject the sample onto the equilibrated HPLC column.
 3. Collect fractions corresponding to the peak that absorbs at both 260 nm and ~575 nm.
This peak represents the 5-ROX labeled oligonucleotide.
 4. Lyophilize the collected fractions to obtain the purified product.

Protocol 2: Dye-Terminator Sanger Sequencing

This protocol provides a general outline for a cycle sequencing reaction using a 5-ROX labeled ddNTP. Note that commercial sequencing kits are optimized and their exact formulations are proprietary.

Materials:

- Purified PCR product or plasmid DNA template
- Sequencing primer
- DNA Polymerase (thermostable)

- Sequencing buffer
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- ddNTP mix (with one ddNTP labeled with 5-ROX and the others with spectrally distinct dyes)
- Nuclease-free water

Cycle Sequencing Reaction Mix:

Component	Volume (for a 20 μ L reaction)	Final Concentration
Sequencing Buffer (5x)	4 μ L	1x
dNTP/ddNTP Mix	2 μ L	Varies by kit
Primer (1.6 μ M)	1 μ L	0.08 μ M
DNA Template (see table below)	Variable	See table below
DNA Polymerase	1 μ L	Varies by kit
Nuclease-free water	To 20 μ L	-

Recommended DNA Template Quantities:

Template Type	Size	Quantity
Purified PCR Product	100-200 bp	1-3 ng
200-500 bp	3-10 ng	
500-1000 bp	5-20 ng	
Single-stranded DNA	-	15-30 ng
Double-stranded DNA (plasmid)	-	30-50 ng

Thermal Cycling Conditions:

- Initial Denaturation: 96°C for 1 minute
- 25-30 Cycles:
 - Denaturation: 96°C for 10 seconds
 - Annealing: 50°C for 5 seconds
 - Extension: 60°C for 4 minutes
- Final Hold: 4°C

Post-Sequencing Reaction Cleanup:

It is crucial to remove unincorporated dye terminators and salts before capillary electrophoresis.

Ethanol/EDTA Precipitation:

- To the 20 µL sequencing reaction, add 2 µL of 125 mM EDTA.
- Add 20 µL of 100% ethanol and mix well.
- Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
- Centrifuge at 3,000 x g for 30 minutes.
- Carefully remove the supernatant.
- Wash the pellet with 70 µL of 70% ethanol and centrifuge at 1,600 x g for 15 minutes.
- Remove the supernatant and air-dry the pellet for 10-15 minutes at room temperature.
- Resuspend the purified DNA fragments in 10-20 µL of Hi-Di™ Formamide.
- Denature at 95°C for 5 minutes and then immediately place on ice before loading onto the automated sequencer.

Data Presentation

Table 1: Spectral Properties of Common Dyes in Automated DNA Sequencing

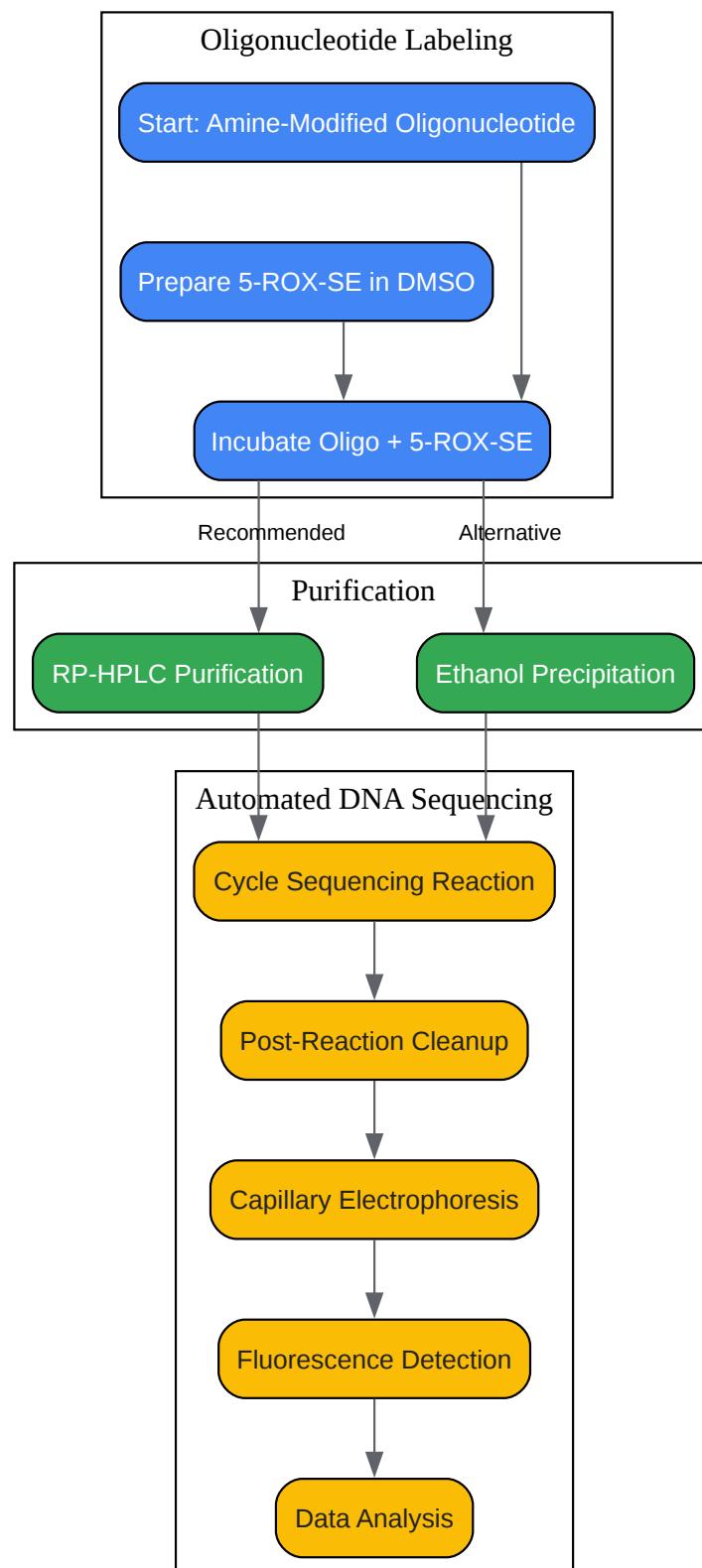
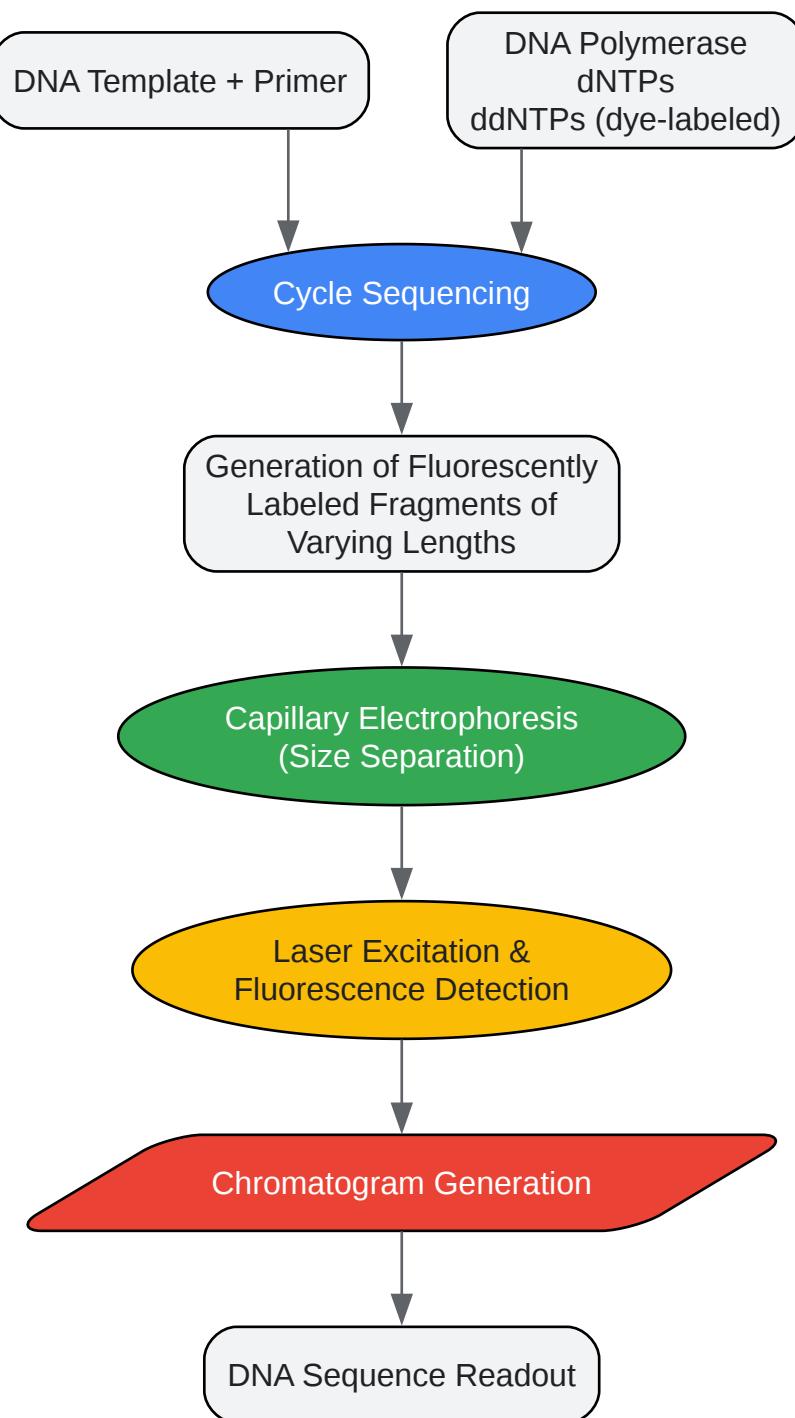

Dye	Excitation Max (nm)	Emission Max (nm)	Typical Color
6-FAM	495	520	Blue/Green
JOE	520	548	Green/Yellow
TAMRA	555	576	Yellow
5-ROX	~575	~602	Red

Table 2: Quantitative Comparison of Fluorescent Dyes (Illustrative)


Parameter	6-FAM	JOE	TAMRA	5-ROX
Quantum Yield	High	Moderate	Moderate	High
Photostability	Moderate	Moderate	Moderate	High
Relative Signal Intensity	+++	++	++	+++

Note: The relative signal intensity can be influenced by the specific DNA sequence and the automated sequencer's optical system.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for using **5-ROX-SE** in automated DNA sequencing.

[Click to download full resolution via product page](#)

Caption: Principle of 5-ROX dye-terminator Sanger sequencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. protocols [justinbagley.org]
- 2. labcluster.com [labcluster.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 5-ROX-SE in Automated DNA Sequencing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1493965#5-rox-se-for-automated-dna-sequencing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com